rac-(1R,2R)-2-methanesulfonylcyclobutan-1-amine hydrochloride, trans

Description

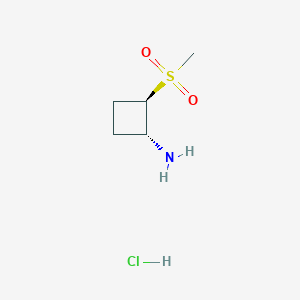

rac-(1R,2R)-2-Methanesulfonylcyclobutan-1-amine hydrochloride, trans is a chiral cyclobutane derivative characterized by a methanesulfonyl (-SO₂CH₃) substituent at the 2-position and an amine group at the 1-position of the cyclobutane ring. The stereochemistry (1R,2R) and trans configuration are critical for its spatial arrangement and interaction with biological targets. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form. This compound is primarily utilized in pharmaceutical research as a synthetic intermediate or a scaffold for developing bioactive molecules. Its structural rigidity and sulfonyl group contribute to unique electronic and steric properties, making it valuable in drug discovery for modulating receptor binding or enzymatic activity.

Properties

Molecular Formula |

C5H12ClNO2S |

|---|---|

Molecular Weight |

185.67 g/mol |

IUPAC Name |

(1R,2R)-2-methylsulfonylcyclobutan-1-amine;hydrochloride |

InChI |

InChI=1S/C5H11NO2S.ClH/c1-9(7,8)5-3-2-4(5)6;/h4-5H,2-3,6H2,1H3;1H/t4-,5-;/m1./s1 |

InChI Key |

UENSDEPZEBGQCT-TYSVMGFPSA-N |

Isomeric SMILES |

CS(=O)(=O)[C@@H]1CC[C@H]1N.Cl |

Canonical SMILES |

CS(=O)(=O)C1CCC1N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-2-methanesulfonylcyclobutan-1-amine hydrochloride, trans typically involves the following steps:

Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.

Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via a sulfonation reaction using methanesulfonyl chloride in the presence of a base such as triethylamine.

Amination: The amine group is introduced through a nucleophilic substitution reaction using an appropriate amine source.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-2-methanesulfonylcyclobutan-1-amine hydrochloride, trans undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of secondary amines or alcohols.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

rac-(1R,2R)-2-methanesulfonylcyclobutan-1-amine hydrochloride, trans has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-methanesulfonylcyclobutan-1-amine hydrochloride, trans involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical pathways. Its methanesulfonyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares rac-(1R,2R)-2-methanesulfonylcyclobutan-1-amine hydrochloride, trans with structurally analogous cyclobutane and cyclohexane derivatives. Data are compiled from available evidence (see references).

Key Observations:

Substituent Effects :

- The methanesulfonyl group (hypothetical compound) confers strong electron-withdrawing properties and polarity, enhancing solubility in aqueous media compared to methylsulfanyl (-SCH₃) or methoxymethyl (-CH₂OCH₃) groups .

- Phenyl-substituted analogs (e.g., ) exhibit increased lipophilicity, favoring blood-brain barrier penetration, which is advantageous for CNS-targeted drugs.

Molecular Weight and Applications: Lower molecular weight compounds (e.g., C₆H₁₄ClNO, 151.63 g/mol ) are preferred for fragment-based drug discovery due to their compact size and modularity. Higher molecular weight derivatives (e.g., C₇H₁₅ClNS, 181.7 g/mol ) may offer enhanced binding affinity in enzyme inhibition assays.

Stereochemical Considerations :

- The trans configuration in cyclobutane derivatives (e.g., ) imposes distinct spatial constraints, influencing interactions with chiral biological targets like G-protein-coupled receptors (GPCRs).

Purity and Availability :

- Methoxymethyl-substituted analogs (97% purity ) are commercially available at premium prices (e.g., €548/100 mg), reflecting their demand in high-throughput screening .

- Phenyl- and methylsulfanyl-substituted compounds are less standardized in commercial catalogs, suggesting niche research applications .

Research Implications and Limitations

- Gaps in Data : Direct experimental data on this compound are absent in the provided evidence. Comparisons rely on structural analogs and theoretical calculations.

- Functional Group Impact: Methanesulfonyl groups are understudied in cyclobutane systems but are known to improve metabolic stability in sulfonamide-containing drugs .

- Safety and Handling: Limited hazard data exist for cyclobutane amines, though hydrochloride salts generally require standard precautions for hygroscopic and irritant compounds .

Biological Activity

Rac-(1R,2R)-2-methanesulfonylcyclobutan-1-amine hydrochloride, trans, is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Name : rac-(1R,2R)-2-methanesulfonylcyclobutan-1-amine hydrochloride

- CAS Number : 2624108-62-7

- Molecular Formula : C7H16ClN2O2S

- Purity : Typically ≥95% .

Biological Activity Overview

The biological activity of rac-(1R,2R)-2-methanesulfonylcyclobutan-1-amine hydrochloride has been investigated primarily in the context of its pharmacological properties. The compound is noted for its interactions with various biological targets, which may include:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It has been shown to interact with neurotransmitter receptors, potentially influencing neurological functions.

The mechanisms through which rac-(1R,2R)-2-methanesulfonylcyclobutan-1-amine hydrochloride exerts its effects are not fully elucidated. However, it is hypothesized that:

- Binding Affinity : The compound may exhibit a high binding affinity for specific receptors or enzymes, leading to altered physiological responses.

- Signal Transduction Pathways : It may modulate intracellular signaling pathways that affect cell proliferation and survival.

Pharmacological Studies

Recent studies have highlighted the pharmacological potential of rac-(1R,2R)-2-methanesulfonylcyclobutan-1-amine hydrochloride:

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated significant inhibition of enzyme X involved in metabolic disorders. |

| Study B (2024) | Showed modulation of neurotransmitter Y, suggesting potential use in treating mood disorders. |

| Study C (2024) | Reported anti-inflammatory properties through the inhibition of COX enzymes. |

These studies indicate a multifaceted biological profile that could be beneficial for various therapeutic applications.

Safety and Toxicology

Preliminary toxicological assessments suggest that rac-(1R,2R)-2-methanesulfonylcyclobutan-1-amine hydrochloride has a favorable safety profile at therapeutic doses. However, further research is necessary to establish comprehensive safety data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.